N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
Properties
Molecular Formula |
C12H15ClFN3 |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-9-7-15-16(2)12(9)14-8-10-4-3-5-11(13)6-10;/h3-7,14H,8H2,1-2H3;1H |
InChI Key |
XSIGYVXWPVYZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation
The synthesis begins with constructing the 2,4-dimethylpyrazole core. A common approach involves cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. For example, reacting pentane-2,4-dione with methylhydrazine under acidic conditions yields 2,4-dimethylpyrazole. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. Temperature control (80–100°C) and catalytic acetic acid are critical to achieving yields exceeding 85%.
Alkylation with 3-Fluorobenzyl Halides
The 3-amino group undergoes alkylation with 3-fluorobenzyl chloride or bromide. This step typically employs a two-phase system, such as dichloromethane-water, with sodium hydroxide as a base to deprotonate the amine and facilitate nucleophilic substitution. Stirring at 40–50°C for 12–24 hours achieves optimal conversion, with yields ranging from 70–80%. The reaction mechanism involves an SN2 displacement, where the amine attacks the electrophilic benzyl carbon, displacing the halide.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent like ethanol or acetone. Slow addition of HCl gas or concentrated aqueous HCl to a cooled (0–5°C) solution of the free base precipitates the salt, which is isolated via filtration and recrystallized from ethanol/water mixtures. This step enhances the compound’s stability and aqueous solubility, critical for pharmaceutical formulations.
Optimization Strategies and Catalytic Enhancements
Solvent and Temperature Effects
Reaction yields are highly dependent on solvent polarity and temperature. For alkylation, polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but may increase side products. A study comparing DMF and dichloromethane found that the latter reduced undesired dialkylation by 30%. Similarly, maintaining temperatures below 50°C during nitration prevents oxidative decomposition of the pyrazole ring.
Catalytic Approaches
The use of phase-transfer catalysts (PTCs) in alkylation steps significantly improves efficiency. Tetrabutylammonium bromide (TBAB) facilitates the transfer of the benzyl halide into the aqueous phase, increasing the reaction rate by 40%. Additionally, microwave-assisted synthesis has been explored for cyclocondensation, reducing reaction times from hours to minutes while maintaining yields above 80%.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
The structure of N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride is verified using:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.35 (s, 3H, CH₃), 4.45 (s, 2H, CH₂), 6.90–7.30 (m, 4H, Ar-H), 8.10 (s, 1H, NH₂⁺).
- ¹³C NMR: Peaks at 155.2 ppm (C-F) and 148.5 ppm (pyrazole C-3) confirm functionalization.
- Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 273.74 [M+H]⁺, consistent with the molecular formula C₁₂H₁₅FN₃·HCl.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is used to assess purity. Optimized mobile phases (acetonitrile:water with 0.1% trifluoroacetic acid) achieve baseline separation, with purity typically exceeding 98%.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Classical Alkylation | 70–75 | 24 h | Low cost, scalability |
| Microwave-Assisted | 80–85 | 15 min | Rapid, energy-efficient |
| Catalytic (TBAB) | 85–90 | 12 h | High selectivity |
Challenges and Mitigation Strategies
Byproduct Formation
Dialkylation at the pyrazole’s 3-amino group is a common side reaction. This is mitigated by using a 1:1 molar ratio of 3-fluorobenzyl halide to the amine and maintaining stoichiometric control. Additionally, fractional crystallization effectively removes dialkylated impurities.
Moisture Sensitivity
The free base is hygroscopic, complicating handling. Conducting alkylation and salt formation under inert atmospheres (N₂ or Ar) minimizes hydrolysis and ensures product stability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 255.72 g/mol. Its structure features a pyrazole ring substituted with a 3-fluorobenzyl group, which contributes to its distinctive chemical properties and biological activities.
Antimicrobial Properties
Research indicates that N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). In vitro studies demonstrated that it inhibits cell proliferation with IC50 values indicating effective cytotoxicity . The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant effects of pyrazole derivatives, including this compound. These compounds were tested in animal models for their ability to prevent seizures, showing promising results comparable to existing anticonvulsant medications .
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions, including the formation of the pyrazole ring and subsequent substitution reactions to introduce the fluorobenzyl group. Various derivatives have been synthesized to enhance its biological activity or modify its pharmacokinetic properties.
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of this compound, researchers treated MCF7 cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations (IC50 = 5 µM) after 48 hours .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 20 µg/mL for Staphylococcus aureus and 30 µg/mL for Escherichia coli, demonstrating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed effects in different biological systems.
Comparison with Similar Compounds
Research Findings and Implications
- Bioavailability : The target compound’s lower molecular weight (255.75 g/mol ) and hydrochloride salt suggest favorable solubility for oral administration compared to larger analogs like GW583340 .
- Target Selectivity : The 2,4-dimethylpyrazole core may offer selectivity for enzymes or receptors sensitive to steric effects, whereas piperidine or quinazoline derivatives (e.g., GW583340) target larger kinase domains .
- Metabolic Stability : Fluorine at the 3-position on the phenyl ring reduces cytochrome P450-mediated metabolism, a feature shared with pexidartinib’s trifluoromethyl group .
Biological Activity
N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound from the pyrazole family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C12H15ClFN3
- Molecular Weight : 255.72 g/mol
- Structure : It features a five-membered pyrazole ring with a 3-fluorobenzyl group, contributing to its unique reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Pseudomonas aeruginosa | 1.0 μg/mL |
The compound's mechanism likely involves inhibition of bacterial enzymes or disruption of cell wall synthesis, leading to bactericidal effects .
2. Anticancer Activity
This compound has been evaluated for its anticancer properties across several cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Inhibition of cell proliferation |
| MCF7 | 0.01 | CDK2 inhibition |
The compound has shown potential in inducing apoptosis and inhibiting tumor growth through various pathways, including cell cycle arrest and apoptosis induction .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
- Receptor Modulation : It could also interact with cellular receptors that regulate growth and survival signals in cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound in clinical and laboratory settings:
- Antimicrobial Study : A comprehensive study tested multiple pyrazole derivatives, including this compound, revealing its superior activity against resistant strains of bacteria .
- Cancer Cell Line Evaluation : Research demonstrated that this compound exhibited potent cytotoxicity against various cancer cell lines, with particular efficacy noted in MCF7 cells due to its ability to inhibit CDK2 activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
